molecular formula C6H2ClF3O2S B1306039 2,4,5-trifluorobenzenesulfonyl Chloride CAS No. 220227-21-4

2,4,5-trifluorobenzenesulfonyl Chloride

Cat. No.: B1306039
CAS No.: 220227-21-4
M. Wt: 230.59 g/mol
InChI Key: STCZWXXRRTWRSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trifluorobenzenesulfonyl Chloride typically involves the chlorination of 2,4,5-trifluorobenzenesulfonic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction is as follows:

C6H2F3SO3H+SOCl2C6H2ClF3O2S+SO2+HClC6H2F3SO3H + SOCl2 \rightarrow C6H2ClF3O2S + SO2 + HCl C6H2F3SO3H+SOCl2→C6H2ClF3O2S+SO2+HCl

Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination reactions but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorobenzenesulfonyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form sulfonamides.

    Hydrolysis: Reacts with water to form 2,4,5-trifluorobenzenesulfonic acid.

    Reduction: Can be reduced to 2,4,5-trifluorobenzenesulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,5-Trifluorobenzenesulfonyl Chloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of sulfonamide-based drugs with antibacterial and antifungal properties.

    Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4,5-Trifluorobenzenesulfonyl Chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the formation of sulfonamide, sulfonate, and sulfonyl derivatives, which are important in various chemical and biological processes .

Comparison with Similar Compounds

  • 2,4,6-Trifluorobenzenesulfonyl Chloride
  • 2,3,6-Trifluorobenzenesulfonyl Chloride
  • 5-Chloro-2,4-difluorobenzenesulfonyl Chloride

Comparison: 2,4,5-Trifluorobenzenesulfonyl Chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the properties of the resulting derivatives. Compared to its isomers, it may offer different steric and electronic effects, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

2,4,5-trifluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-2-4(9)3(8)1-5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCZWXXRRTWRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380318
Record name 2,4,5-trifluorobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220227-21-4
Record name 2,4,5-trifluorobenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluorobenzenesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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